molecular formula C18H12N2O3S B12134618 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12134618
M. Wt: 336.4 g/mol
InChI Key: HKFMSJSTQJNLMM-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with an indole moiety and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with isatin to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.

    Indole-3-carbinol: An indole derivative with potential anti-cancer properties.

Uniqueness

3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is unique due to its combined thiazolidine and indole structure, which may confer distinct biological activities not observed in other similar compounds. Its specific substitution pattern also allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

4-hydroxy-3-(2-methylphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one

InChI

InChI=1S/C18H12N2O3S/c1-10-6-2-5-9-13(10)20-17(22)15(24-18(20)23)14-11-7-3-4-8-12(11)19-16(14)21/h2-9,22H,1H3

InChI Key

HKFMSJSTQJNLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

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